Cas no 1807503-90-7 (Ald-Ph-PEG2-NH-Boc)

Ald-Ph-PEG2-NH-Boc 化学的及び物理的性質
名前と識別子
-
- Ald-Ph-PEG2-NH-Boc
- Ald-Ph-PEG2-NHBoc
- Ald-Ph-PEG3-NHBoc
- DF-PEG2-NH-Boc
- DA-60901
- BP-22382
- 1807503-90-7
- DTXSID701123127
- tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate
- HY-140636
- AKOS040741073
- F82569
- 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester
- CS-0114735
- MS-26223
- tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate
-
- インチ: 1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24)
- InChIKey: MSCITXKKGMUNOD-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCCOCCNC(C1C=CC(C=O)=CC=1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 380.19473662g/mol
- どういたいしつりょう: 380.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 13
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 103
じっけんとくせい
- 色と性状: Solid powder
Ald-Ph-PEG2-NH-Boc セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Ald-Ph-PEG2-NH-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22382-500mg |
Ald-Ph-PEG2-NH-Boc |
1807503-90-7 | 95% | 500mg |
9262.0CNY | 2021-07-14 | |
Apollo Scientific | BIPG1021-100mg |
Ald-Ph-PEG2-NHBoc |
1807503-90-7 | 100mg |
£404.00 | 2023-09-01 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHX-11-1g |
Ald-Ph-PEG2-NHBoc |
1807503-90-7 | 95.00% | 1g |
¥3450.0 | 2021-09-26 | |
Chemenu | CM339344-100mg |
Ald-Ph-PEG2-NH-Boc |
1807503-90-7 | 95%+ | 100mg |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22382-500mg |
Ald-Ph-PEG2-NH-Boc |
1807503-90-7 | 95% | 500mg |
9262CNY | 2021-05-07 | |
Aaron | AR00I0W3-1g |
Ald-Ph-PEG2-NHBoc |
1807503-90-7 | 95% | 1g |
$752.00 | 2025-01-25 | |
1PlusChem | 1P00I0NR-100mg |
Ald-ph-peg2-nhboc |
1807503-90-7 | 95% | 100mg |
$332.00 | 2024-06-18 | |
A2B Chem LLC | AI39863-250mg |
Ald-ph-peg2-nhboc |
1807503-90-7 | 95% | 250mg |
$273.00 | 2024-04-20 | |
Aaron | AR00I0W3-250mg |
Ald-Ph-PEG2-NHBoc |
1807503-90-7 | 95% | 250mg |
$376.00 | 2025-01-25 | |
A2B Chem LLC | AI39863-100mg |
Ald-ph-peg2-nhboc |
1807503-90-7 | 95% | 100mg |
$179.00 | 2024-04-20 |
Ald-Ph-PEG2-NH-Boc 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Ald-Ph-PEG2-NH-Bocに関する追加情報
Professional Introduction to Compound CAS No 1807503-90-7 and Product Name: Ald-Ph-PEG2-NH-Boc
Compound CAS No 1807503-90-7 and the product Ald-Ph-PEG2-NH-Boc represent significant advancements in the field of pharmaceutical chemistry and biotechnology. These compounds have garnered considerable attention due to their unique structural properties and potential applications in drug development, particularly in the realm of targeted therapy and bioconjugation strategies. The Ald-Ph-PEG2-NH-Boc product, in particular, stands out for its role as a versatile intermediate in the synthesis of peptide-based therapeutics, offering enhanced stability and bioavailability.
The chemical structure of Ald-Ph-PEG2-NH-Boc incorporates a polyethylene glycol (PEG) moiety, which is a critical component in modern drug design. PEGylation, the process of attaching PEG chains to therapeutic molecules, has revolutionized the pharmaceutical industry by improving pharmacokinetic profiles, reducing immunogenicity, and extending circulation time in the bloodstream. The presence of two PEG units (PEG2) in this compound further enhances its hydrodynamic properties, making it an ideal candidate for formulations requiring prolonged systemic exposure.
Moreover, the Boc (tert-butoxycarbonyl) protecting group on the amine functionality provides stability during synthetic procedures while allowing for controlled deprotection at a later stage. This feature is particularly valuable in multi-step synthetic routes where selective protection and deprotection are essential for achieving high yields and purity. The aldehyde (Ald) group at one end of the molecule serves as a reactive handle for further derivatization, enabling the attachment of various biomolecules such as peptides, antibodies, or small organic compounds.
Recent advancements in biopharmaceutical research have highlighted the importance of Ald-Ph-PEG2-NH-Boc in the development of novel therapeutics. For instance, studies have demonstrated its utility in creating antibody-drug conjugates (ADCs), where PEGylation improves solubility and reduces aggregation, while the aldehyde group facilitates site-specific conjugation with cytotoxic agents. Such conjugates have shown promise in targeted cancer therapies, offering higher efficacy with reduced side effects compared to traditional chemotherapeutic agents.
In addition to its role in ADCs, Ald-Ph-PEG2-NH-Boc has been explored in peptide-based drug delivery systems. Peptides are increasingly recognized for their therapeutic potential due to their specificity and low toxicity; however, their short half-life necessitates innovative delivery strategies. The incorporation of PEG units enhances peptide stability and circulation time, while the Boc-protected amine allows for precise functionalization. This has led to significant improvements in peptide-based therapies for conditions such as diabetes, inflammatory diseases, and neurodegenerative disorders.
The compound’s versatility extends to nucleic acid delivery systems as well. PEGylated nucleic acids have shown improved cellular uptake and reduced degradation, making them valuable for gene therapy applications. The aldehyde group enables facile coupling with nucleic acid vectors, facilitating the development of next-generation gene delivery platforms that target specific genetic mutations or dysregulations.
From a synthetic chemistry perspective, Ald-Ph-PEG2-NH-Boc exemplifies the elegance of modern drug design methodologies. The combination of PEGylation with protected amine functionalities allows for modular construction of complex molecules with tailored properties. This approach aligns with current trends toward personalized medicine, where drugs are designed to meet individual patient needs based on genetic or molecular profiles.
The significance of this compound is further underscored by its alignment with cutting-edge research directions. For example, recent studies have explored its use in developing micellar nanoparticles for drug encapsulation. These nanoparticles leverage PEG’s hydrophilicity to enhance biocompatibility while protecting payloads from premature degradation. The aldehyde group provides additional sites for loading hydrophobic drugs or targeting ligands, making such systems highly adaptable for diverse therapeutic applications.
Another emerging application lies in regenerative medicine. The ability to modify peptides or growth factors with Ald-Ph-PEG2-NH-Boc has opened new avenues for tissue engineering and wound healing. By prolonging the biological activity of these factors through PEGylation, researchers can develop sustained-release formulations that promote tissue regeneration without frequent dosing.
The compound’s role in diagnostic imaging is also noteworthy. PEGylated contrast agents enhance MRI or PET scans by improving blood circulation time and reducing background noise. The aldehyde functionality allows for further functionalization with targeting moieties, enabling highly specific imaging of diseased tissues or cells.
Ethical considerations are paramount when developing new pharmaceuticals like Ald-Ph-PEG2-NH-Boc. Ensuring equitable access to advanced therapies remains a challenge despite significant scientific progress. Collaborative efforts between academia and industry are essential to bridge gaps between innovation and clinical practice, ensuring that breakthroughs benefit diverse patient populations worldwide.
In conclusion,Ald-Ph-PEG2-NH-Boc represents a cornerstone in modern pharmaceutical chemistry with far-reaching implications across multiple therapeutic areas. Its unique structural features—combining PEGylation with protected amine functionalities—make it an indispensable tool for drug developers seeking to enhance efficacy while minimizing adverse effects. As research continues to uncover new applications,Ald-Ph-PEG2-NH-Boc will undoubtedly play a pivotal role in shaping the future of medicine.
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